molecular formula C10H21ClN2O2 B8191308 (R)-(3-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride

(R)-(3-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride

Cat. No. B8191308
M. Wt: 236.74 g/mol
InChI Key: WZMVQVILSXAFCT-HNCPQSOCSA-N
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Description

“®-(3-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride” is a type of tert-butyl ester . Tert-butyl esters are commonly used in organic synthesis due to their stability and reactivity . They are often used as protecting groups for carboxylic acids in organic synthesis .


Synthesis Analysis

The synthesis of tert-butyl esters typically involves the reaction of carboxylic acids with tert-butyl alcohol . An industrialized process for the synthesis of tert-butyl glycinate, a similar compound, has been reported . This process uses glycine and ethyl tert-butyl ester to synthesize tert-butyl glycinate under the catalysis of acid .


Molecular Structure Analysis

The molecular structure of tert-butyl esters, including “®-(3-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride”, is characterized by the presence of a carbonyl group (C=O) and an alkyl group ® attached to the same carbon atom . The specific structure of this compound would include a 3-methyl-pyrrolidin-3-yl group and a tert-butyl ester group .


Chemical Reactions Analysis

Tert-butyl esters can undergo a variety of chemical reactions. They can be deprotected using aqueous phosphoric acid, which is an environmentally benign, selective, and mild reagent . They can also react with SOCl2 at room temperature to provide acid chlorides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-(3-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride” would be similar to those of other tert-butyl esters. These compounds are generally stable under various conditions . The specific properties of this compound, such as its melting point, boiling point, and solubility, would need to be determined experimentally .

Scientific Research Applications

Peptide Synthesis

The tert-butyl ester group is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents . In peptide synthesis, tert-butyl esters serve as masked carboxyl group surrogates. Researchers employ them to protect amino acids during peptide assembly, allowing for selective deprotection and subsequent coupling reactions.

Substance P Antagonists

L-Glutamic acid di-tert-butyl ester hydrochloride, a derivative of tert-butyl ester, finds application in the synthesis of substance P antagonistic peptides . Substance P is a neuropeptide involved in pain transmission and inflammation. Antagonists targeting substance P receptors have potential therapeutic implications in pain management and neuroinflammatory disorders.

Pharmaceutical Intermediates

Beta-alanine tert-butyl ester hydrochloride serves as a useful intermediate in pharmaceutical synthesis . Pharmaceutical chemists utilize it to create novel compounds or modify existing drug molecules. The tert-butyl ester group provides stability during synthetic steps, allowing for controlled transformations.

Organic Synthesis

Di-tert-butyl L-aspartate hydrochloride, another tert-butyl ester derivative, finds application in organic synthesis . Organic chemists use it as a building block to construct more complex molecules. The tert-butyl ester group facilitates functional group transformations and protects sensitive functional groups during synthetic pathways.

Amino Acid Derivatives

The method for preparing t-butyl esters from protected amino acids and t-butanol using anhydrous magnesium sulfate and boron trifluoride diethyl etherate provides good yields and broad substrate tolerance . Researchers can explore various amino acid side chains and substituents using this approach.

Safety and Hazards

Tert-butyl esters, including “®-(3-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride”, should be handled with care. They are flammable and can cause respiratory irritation . They should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-9(2,3)14-8(13)12-10(4)5-6-11-7-10;/h11H,5-7H2,1-4H3,(H,12,13);1H/t10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMVQVILSXAFCT-HNCPQSOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)NC(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCNC1)NC(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(3-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride

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